molecular formula C13H15NO3 B2796004 5-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 1979811-64-7

5-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one

Cat. No. B2796004
CAS RN: 1979811-64-7
M. Wt: 233.267
InChI Key: VLJITTNMMUJNMS-UHFFFAOYSA-N
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Description

5-Methoxyindole is a compound useful in organic synthesis . It’s a member of indoles, which are the most important core structures in many biologically active natural products .


Synthesis Analysis

Spiro-fused indoles can be synthesized using a one-pot methodology under ultrasonic irradiation . The process involves the reactivity of biobased building blocks, including acrylic acids and formamides . An efficient synthesis of 5‐Methoxyindole conjugated with aniline and substituted anilines by base catalyzed condensation reaction was described .


Molecular Structure Analysis

The molecular structure of 5-Methoxyindole includes a methoxy group (OCH3) attached to an indole core . The indole core is a privileged scaffold found in nature .


Chemical Reactions Analysis

The synthesis of spiro-fused indoles involves carbamoylation and imidation reactions under ultrasonic irradiation . The reaction steps occur in the same reaction vessel, which is desirable for green and sustainable synthesis .


Physical And Chemical Properties Analysis

5-Methoxyindole is a white to light brownish crystalline powder . It has a melting point of 52.0°C to 56.0°C and a boiling point of 176.0°C to 178.0°C . It is insoluble in water .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for “5-Methoxy-1H-spiro[indole-3,4’-oxane]-2-one” is not available, indole-based compounds are known to exhibit a wide range of biological activities .

Safety and Hazards

The safety data sheet for 5-Methoxyindole indicates that it causes serious eye irritation, may cause respiratory irritation, and causes skin irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .

Future Directions

The development of one-flow methodologies with energy-efficient resources that enable fast reactions is of significance to the development of a sustainable organic processes . The introduction of sulfonyl could increase the antiproliferative activity of 2,3,4,5-tetrahydro-1 H -pyrido- [4,3-b]indole . Future research could focus on further optimization of these processes and exploration of new potential applications .

properties

IUPAC Name

5-methoxyspiro[1H-indole-3,4'-oxane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-16-9-2-3-11-10(8-9)13(12(15)14-11)4-6-17-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJITTNMMUJNMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C23CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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